![molecular formula C16H12F3NO B1439803 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1217212-57-1](/img/structure/B1439803.png)
1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Vue d'ensemble
Description
1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known as 3-Amino-4-trifluoromethylphenylprop-2-en-1-one, is an important organic compound that has been extensively studied in the past few decades due to its unique properties. It is a highly useful compound with a variety of applications in the fields of chemistry, biology, and medicine. This compound is synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. Its unique structure and properties make it an ideal compound for a variety of scientific and medical applications.
Applications De Recherche Scientifique
Synthesis and Characterization
1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one and related compounds are synthesized for various scientific purposes, including the investigation of their structural properties and potential applications in materials science. These compounds are characterized using techniques like NMR, FT-IR, ESI-mass spectrometry, and X-ray crystallography to determine their molecular structure and electronic properties. For instance, the study of polarized molecular-electronic structures and supramolecular aggregation in such compounds provides insights into their potential applications in organic electronics and photonics, where the understanding of molecular packing and electronic interactions is crucial (Low et al., 2004).
Antioxidant Activity
Research has been conducted to evaluate the antioxidant properties of amino-substituted chalcone derivatives, including compounds similar to 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. These studies involve in vitro tests to assess the compounds' ability to scavenge free radicals, which is a measure of their antioxidant potential. The antioxidant activity of these compounds is of interest for their potential therapeutic applications and their role in preventing oxidative stress-related damage in biological systems (Sulpizio et al., 2016).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally related to 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, has been studied. These investigations aim to understand how changes in the solvent environment affect the absorption and fluorescence characteristics of these compounds, which is critical for their applications in optical materials and devices. Such studies contribute to the development of materials with tailored optical properties for use in sensors, displays, and light-emitting devices (Kumari et al., 2017).
Antimicrobial Activity
Some studies focus on the synthesis and evaluation of the antimicrobial activity of compounds derived from or related to 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. These compounds are tested against various bacterial and fungal strains to assess their potential as antimicrobial agents. The development of new antimicrobial compounds is crucial in the fight against drug-resistant pathogens, and research in this area contributes to the discovery of novel therapeutic agents (Vora & Vyas, 2019).
Propriétés
IUPAC Name |
(E)-1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(20)10-12/h1-10H,20H2/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPSCJGHYOBPDY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



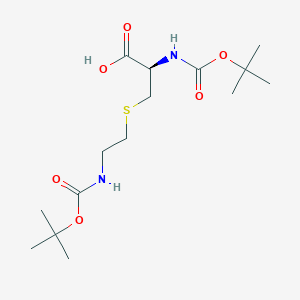
-methanamine](/img/structure/B1439725.png)
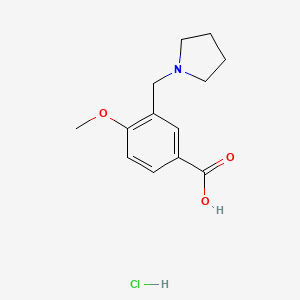
![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)
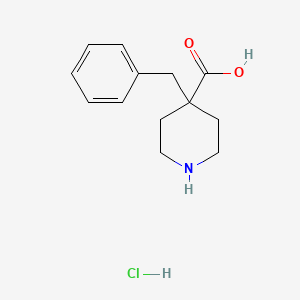
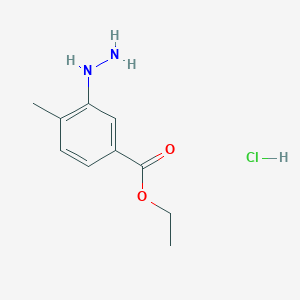
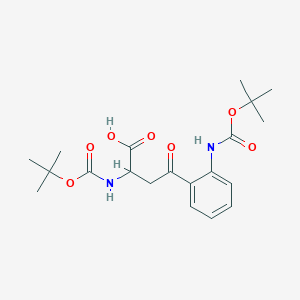
![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)
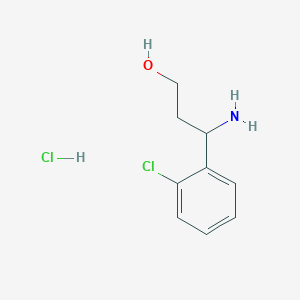
![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)